molecular formula C11H9BrO3 B1372776 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione CAS No. 1094333-87-5

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

Cat. No. B1372776
M. Wt: 269.09 g/mol
InChI Key: CMENROMCGVAVJL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is a chemical compound belonging to the class of oxolane derivatives. It contains a bromophenyl group and an oxolane ring. The compound’s molecular formula is C11H9BrO3, and its systematic name is (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one .


Molecular Structure Analysis

The compound’s molecular structure consists of an oxolane ring fused with a phenyl group bearing a bromine atom. The stereochemistry and conformational aspects play a crucial role in its properties and reactivity. Single-crystal X-ray diffraction (SCXRD) studies provide insights into the precise arrangement of atoms within the crystal lattice .


Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione derivatives have been synthesized and demonstrated promising antifungal activities. For instance, 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione showed significant inhibitory activities against a broad spectrum of fungi, highlighting its potential as a novel fungicide (Cvetković et al., 2019).

Chemical Properties and Applications

  • The compound has been included in the study of glycolic acid oxidase inhibitors, indicating its relevance in biochemical research (Rooney et al., 1983).
  • Transition metal complexes of similar derivatives have been synthesized, characterized, and shown to exhibit moderate to excellent antimicrobial activity, suggesting applications in medicinal chemistry (Sampal et al., 2018).
  • In the field of polymer science, derivatives have been used to create photoluminescent conjugated polymers, indicating potential applications in material science and electronics (Beyerlein & Tieke, 2000).

Photochemical and Structural Analysis

  • The compound has been involved in studies of photochromic properties in asymmetric dihetarylethenes, showing applications in the development of materials with photo-responsive characteristics (Shepelenko et al., 2014).

Biological and Pharmaceutical Studies

  • In pharmacology, derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity, demonstrating potential in drug development (Obniska et al., 2012).

properties

IUPAC Name

3-(4-bromophenyl)-3-methyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-11(6-9(13)15-10(11)14)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMENROMCGVAVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

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